molecular formula C9H15N3OS B13285947 2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol

2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol

Cat. No.: B13285947
M. Wt: 213.30 g/mol
InChI Key: UPLIMMCEKGLCNC-UHFFFAOYSA-N
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Description

2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol ( 1249308-10-8) is a chemical compound with the molecular formula C9H15N3OS and a molecular weight of 213.30 g/mol . It features a cyclohexanol scaffold linked via a methylene amino bridge to a 1,2,3-thiadiazole heterocycle, a structure known to be of significant interest in medicinal and agrochemical research . The 1,2,3-thiadiazole ring is a key bioisostere, meaning it can be used to replace other ring systems in drug design to improve properties like lipophilicity, metabolic stability, and target binding affinity . While specific biological data for this exact molecule is limited in the public domain, compounds containing the thiadiazole moiety have demonstrated a broad and promising spectrum of pharmacological activities in research settings, including antimicrobial, antifungal, and antiviral properties . Furthermore, the 1,2,3-thiadiazole scaffold has been actively explored in the development of novel crop-protecting agents, indicating its utility in agricultural chemistry . The reactivity of the amine and hydroxyl groups on the molecule provides handles for further chemical derivatization, making it a valuable building block or lead compound for researchers in synthetic and medicinal chemistry aiming to develop new bioactive molecules . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C9H15N3OS

Molecular Weight

213.30 g/mol

IUPAC Name

2-(thiadiazol-4-ylmethylamino)cyclohexan-1-ol

InChI

InChI=1S/C9H15N3OS/c13-9-4-2-1-3-8(9)10-5-7-6-14-12-11-7/h6,8-10,13H,1-5H2

InChI Key

UPLIMMCEKGLCNC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NCC2=CSN=N2)O

Origin of Product

United States

Preparation Methods

Conventional Synthesis via Thiadiazole Ring Formation

Method Overview:
The core approach involves synthesizing the thiadiazole ring through cyclization of suitable thiosemicarbazide derivatives with aromatic carboxylic acids or their derivatives, followed by functionalization to attach the cyclohexanol group.

Key Steps:

  • Preparation of Thiosemicarbazide Derivatives:
    Aromatic carboxylic acids are reacted with thiosemicarbazide in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to produce 4-amino-1,2,3-thiadiazole derivatives.
  • Cyclization to Thiadiazole:
    The reaction typically involves heating the mixture under reflux, often with catalysts such as sulfuric acid, to promote ring closure, yielding 2-amino-1,3,4-thiadiazoles with high yields (up to 90%).

  • Functionalization with Cyclohexanol:
    The amino group on the thiadiazole ring is then coupled with cyclohexanone derivatives or directly with cyclohexanol via reductive amination or nucleophilic substitution, often under mild conditions, to afford the target compound.

Reaction Conditions & Yields:

Method Reagents Conditions Yield Reference
Conventional cyclization Aromatic carboxylic acid + Thiosemicarbazide Reflux with POCl₃ or SOCl₂ Up to 90% ,
Amination with cyclohexanol Thiadiazole derivative + Cyclohexanone Reductive amination, catalytic hydrogenation Variable, typically 60-80%

Microwave-Assisted Synthesis

Method Overview:
Microwave irradiation accelerates the formation of the thiadiazole ring, reducing reaction times significantly and often improving yields.

Procedure:

  • Mix aromatic carboxylic acid, thiosemicarbazide, and catalytic amounts of POCl₃ or SOCl₂.
  • Subject the mixture to microwave irradiation at 600 W for 3-5 minutes.
  • After cooling, the intermediate is coupled with cyclohexanone or cyclohexanol derivatives via reductive amination under microwave conditions, often with sodium cyanoborohydride or catalytic hydrogenation.

Advantages:

  • Reduced reaction times (minutes vs hours).
  • Improved yields (up to 90%).

Reaction Conditions & Yields:

Method Reagents Conditions Yield Reference
Microwave synthesis Aromatic acid + Thiosemicarbazide + POCl₃ or SOCl₂ Microwave irradiation at 600 W for 3-5 min Up to 90% ,

Alternative Synthetic Routes

Using Carboxylic Acid Derivatives:

  • Conversion of aromatic acids to acyl chlorides (via SOCl₂ or PCl₅).
  • Reaction with thiosemicarbazide to form acylthiosemicarbazides.
  • Cyclization under acidic or basic conditions to form the thiadiazole ring.

Functionalization of the Thiadiazole:

  • Nucleophilic substitution at the 4-position with cyclohexanol derivatives.
  • Reductive amination of the amino group with cyclohexanone.

Summary of Reaction Conditions & Yields:

Approach Key Reagents Conditions Typical Yield Reference
Acid chlorides + Thiosemicarbazide SOCl₂ or PCl₅ Reflux 70-90% ,
Microwave-assisted cyclization Aromatic acid + Thiosemicarbazide + POCl₃ Microwave irradiation Up to 90% ,
Nucleophilic substitution Thiadiazole derivative + Cyclohexanol Reflux or microwave 60-80%

Mechanistic Insights

The synthesis generally proceeds via:

  • Formation of acylthiosemicarbazide intermediates.
  • Cyclization to form the 1,2,3-thiadiazole ring, facilitated by dehydrating agents or microwave energy.
  • Functionalization at the 4-position with cyclohexanol or its derivatives, often through nucleophilic substitution or reductive amination, to yield the final compound.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Typical Reaction Time Yield Range Advantages
Conventional reflux Aromatic acid + Thiosemicarbazide + POCl₃/SOCl₂ Cyclization 4-6 hours 70-90% Well-established, scalable
Microwave-assisted Aromatic acid + Thiosemicarbazide + POCl₃/SOCl₂ Cyclization 3-5 minutes Up to 90% Rapid, higher yield, energy-efficient
Reductive amination Thiadiazole derivative + Cyclohexanone Amine functionalization 2-4 hours 60-80% Selective, mild conditions

Chemical Reactions Analysis

2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Variations

The compound’s structural uniqueness lies in its 1,2,3-thiadiazole core, which distinguishes it from other heterocyclic systems. Below is a comparative analysis with key analogues:

Compound Core Heterocycle Key Substituents Reported Properties/Activities Reference
2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol 1,2,3-Thiadiazole Cyclohexanol, methylamino linker Not explicitly reported (inference: potential bioactivity due to thiadiazole) N/A
1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one Benzoxadiazole + Triazole Hexanone, triazole linker Studied for spectroscopic properties; parent compound (benzoxadiazole) shows azide reactivity
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine Thiazole + Oxadiazole Phenyl, oxadiazole linker Cytotoxic activity against cancer cell lines (e.g., IC₅₀ values ranging 12–45 µM)
Thiadiazole-fused-thiadiazole derivatives (e.g., 1–25) 1,2,3-Thiadiazole (fused) Benzodioxine, hydrazine-carbothioamide Synthesized via thiosemicarbazide cyclization; no bioactivity data provided

Key Observations

Thiazole-oxadiazole hybrids () demonstrate cytotoxic activity, suggesting that analogous thiadiazole derivatives may also exhibit bioactivity, though sulfur’s larger atomic size could alter binding interactions .

In contrast, benzoxadiazole derivatives () rely on azide-alkyne click chemistry, highlighting divergent synthetic strategies .

Functional Group Influence: The cyclohexanol group in the target compound may improve solubility compared to purely aromatic systems (e.g., benzoxadiazole in ). However, bulky substituents like phenyl groups in thiazole-oxadiazole hybrids () could enhance lipophilicity and membrane permeability .

Biological Activity

2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol is a compound that integrates a cyclohexanol structure with a thiadiazole moiety linked through an aminomethyl group. This unique molecular architecture offers potential biological activities, particularly in antimicrobial applications. The compound's molecular formula is C10H17N3OSC_{10}H_{17}N_3OS, and it has a molecular weight of approximately 227.33 g/mol.

The synthesis of 2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 1,2,3-thiadiazole-4-carboxaldehyde in the presence of an amine. Common solvents for this reaction include ethanol or methanol, often requiring heating to facilitate the process. Optimization of these conditions can enhance yields and purity.

Antimicrobial Properties

Research indicates that 2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol exhibits significant antimicrobial activity. The thiadiazole moiety is believed to enhance its interaction with biological targets, potentially disrupting microbial pathways. Preliminary studies have shown efficacy against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity Data

Pathogen TypeStrainMinimum Inhibitory Concentration (MIC)
BacteriaEscherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
FungiCandida albicans64 µg/mL

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the disruption of essential biological pathways through the thiadiazole component plays a critical role in its antimicrobial effects. Studies are ongoing to determine its interactions with specific enzymes or receptors involved in microbial metabolism.

Case Studies

Several case studies have documented the biological activity of compounds similar to 2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol. For instance:

  • Study on Antimicrobial Efficacy : A study conducted by Olsen et al. demonstrated that derivatives containing a thiadiazole moiety exhibited potent antimicrobial properties against various strains of bacteria and fungi. This study highlighted the importance of structural modifications in enhancing biological activity.
  • Cytotoxicity Assessment : Research evaluating cytotoxic effects on cancer cell lines revealed that thiadiazole-containing compounds could inhibit cell proliferation effectively. The results indicated potential applications in cancer therapeutics.

Future Directions

The ongoing research into the biological activities of 2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol suggests promising avenues for development in medicinal chemistry. Future studies should focus on:

  • Detailed mechanistic studies to understand the interactions at the molecular level.
  • Exploration of structure–activity relationships (SAR) to optimize efficacy and reduce toxicity.
  • Clinical trials to assess safety and effectiveness in therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol, and how do reaction conditions influence yield?

The synthesis typically involves:

  • Step 1 : Preparation of the thiadiazole precursor via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or PPA) .
  • Step 2 : Functionalization of the thiadiazole with a methyl group via nucleophilic substitution or alkylation.
  • Step 3 : Coupling the thiadiazol-4-ylmethyl group to 2-aminocyclohexanol using reductive amination (NaBH₃CN or H₂/Pd-C) .
    Key variables : Solvent polarity (e.g., THF vs. DMF), temperature (room temp. vs. reflux), and catalyst choice (e.g., Pd-C for hydrogenation). Yields range from 40–65% depending on purification methods (e.g., column chromatography vs. recrystallization).

Q. How can HPLC methods be optimized to resolve enantiomers of this compound, given its stereochemical complexity?

  • Column selection : Use chiral stationary phases like Chiralpak AD-H or Lux Cellulose-3, which separate enantiomers via π-π interactions and hydrogen bonding .
  • Mobile phase : Isocratic elution with hexane:isopropanol (90:10) + 0.1% trifluoroacetic acid improves peak symmetry.
  • Detection : UV at 254 nm (thiadiazole absorbs strongly here) with a retention time window of 8–12 minutes .

Advanced Research Questions

Q. How do computational models (e.g., molecular docking) predict the interaction of this compound with biological targets like kinase enzymes?

  • Target selection : Prioritize kinases with ATP-binding pockets (e.g., EGFR or CDK2) due to the compound’s potential to mimic ATP’s adenine moiety.
  • Docking workflow :
    • Prepare ligand (MMFF94 minimization in OpenBabel).
    • Grid box centered on ATP-binding site (AutoDock Vina).
    • Key interactions: Thiadiazole sulfur forms hydrophobic contacts with Val/Lys residues; hydroxyl group hydrogen-bonds with catalytic Asp .
  • Validation : Compare docking scores (ΔG ≈ −8.5 kcal/mol) with known inhibitors like Imatinib (−9.2 kcal/mol) .

Q. What strategies resolve contradictions in biological activity data across cell lines (e.g., IC₅₀ variability in cancer vs. normal cells)?

  • Experimental design :
    • Use standardized assays (e.g., SRB for cytotoxicity) across multiple cell lines (e.g., MCF-7, HEPG-2, WI-38) .
    • Control for solvent effects (DMSO ≤ 0.5% v/v) and batch-to-batch compound purity (HPLC ≥ 95%) .
  • Data interpretation : Variability may arise from differences in membrane permeability (logP ≈ 2.1) or efflux pump expression (e.g., P-gp in resistant lines) .

Q. How can stereoselective synthesis be achieved for the cyclohexanol moiety to avoid racemization during scale-up?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric hydrogenation of ketone intermediates .
  • Dynamic kinetic resolution : Employ enzymes like Candida antarctica lipase B to bias the equilibrium toward a single enantiomer .
  • Monitoring : Track enantiomeric excess (ee) via chiral HPLC or polarimetry, targeting ≥90% ee for pharmacologically active isomers .

Q. What spectroscopic techniques are critical for resolving structural ambiguities in derivatives (e.g., distinguishing regioisomers)?

  • ¹H/¹³C NMR : Focus on cyclohexanol’s axial vs. equatorial proton coupling (J ≈ 10–12 Hz for axial) and thiadiazole C-S/C-N shifts (δ 150–160 ppm in ¹³C) .
  • HSQC/HMBC : Correlate thiadiazole protons (δ 8.2–8.5 ppm) with adjacent methylene groups to confirm substitution patterns .
  • HRMS : Use ESI+ mode with m/z calculated for C₁₀H₁₆N₄OS [M+H]⁺ = 241.1024 (Δ < 2 ppm) .

Methodological Challenges and Comparative Analysis

Q. How does this compound’s reactivity compare to structurally related amino alcohols (e.g., 2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol)?

  • Reactivity differences :
    • The thiadiazole ring enhances electrophilicity at the methylene bridge, facilitating nucleophilic attacks (e.g., alkylation at N-position) .
    • Reduced basicity of the amino group (pKa ≈ 7.2) compared to non-thiadiazole analogs (pKa ≈ 9.5) due to electron-withdrawing effects .
  • Biological implications : Thiadiazole’s sulfur atom may confer unique interactions with metalloenzymes (e.g., inhibition via metal coordination) .

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